Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene

Description

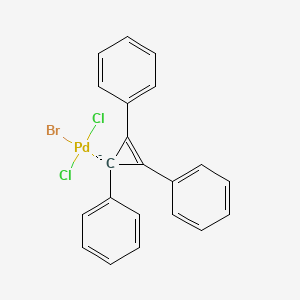

Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is a palladium(II) complex featuring a mixed halogen ligand environment (bromo and chloro) and a strained cyclopropenyl aromatic ligand. The cyclopropenyl moiety (2,3-diphenylcyclopropen-1-yl) introduces significant ring strain and unique electronic properties due to its conjugated π-system, while the palladium center facilitates catalytic activity in cross-coupling reactions. This compound is hypothesized to act as a precursor or catalyst in organic synthesis, leveraging the reactivity of both the metal center and the cyclopropenyl ligand .

Properties

Molecular Formula |

C21H15BrCl2Pd- |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

bromo(dichloro)palladium;(2,3-diphenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C21H15.BrH.2ClH.Pd/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18;;;;/h1-15H;3*1H;/q-1;;;;+3/p-3 |

InChI Key |

WPSBGOACVJCRBH-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)[C-]2C(=C2C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd](Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene typically involves the reaction of palladium chloride with bromo(2,3-diphenylcyclopropen-1-yl)benzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different palladium species.

Reduction: It can be reduced to lower oxidation states of palladium.

Substitution: The bromo and chloro ligands can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while substitution reactions can produce a variety of palladium complexes with different ligands.

Scientific Research Applications

Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Palladium Complexes with Halogen Ligands

Example: [1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

- Structure : Pd(II) center with bidentate diphosphine ligands (dppf) and chloro ligands.

- Catalytic Activity : Widely used in Suzuki-Miyaura couplings due to strong Pd-P bonding, which stabilizes the active catalytic species. Reaction yields often exceed 80% under optimized conditions .

- The cyclopropenyl ligand may enhance π-backbonding, altering substrate activation pathways.

| Property | Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene | Pd(dppf)Cl₂ |

|---|---|---|

| Ligand Type | Halogen (Br/Cl) + cyclopropenyl | Phosphine (dppf) + Cl |

| Thermal Stability | Moderate (cyclopropenyl strain may lower stability) | High (rigid dppf framework) |

| Catalytic Applications | Hypothesized for niche cross-couplings | Broad (Suzuki, Heck reactions) |

Brominated/Chlorinated Aromatic Compounds

Example : m-Bromochlorobenzene

- Structure : Simple dihalobenzene with bromine and chlorine substituents.

- Reactivity : Directed electrophilic substitution (meta-directing Cl, ortho/para-directing Br). Used as intermediates in agrochemical synthesis.

- Comparison : The cyclopropenyl ligand in the target compound introduces ring strain, enabling unique reactivity (e.g., cycloadditions) absent in planar aromatics. However, m-bromochlorobenzene exhibits higher volatility and environmental mobility (detection limit: 0.2 ppm in water systems) .

| Property | This compound | m-Bromochlorobenzene |

|---|---|---|

| Aromatic System | Strained cyclopropenyl ring | Planar benzene ring |

| Environmental Persistence | Likely high (Pd complexes resist degradation) | Moderate (volatile, degradable) |

| Synthetic Utility | Catalysis, ligand design | Intermediate in halogenation |

Cyclopropenyl-Containing Compounds

Example : (3-Bromo-1-propynyl)benzene

- Structure : Benzene with bromo and propynyl substituents.

- Reactivity: Alkyne group participates in Sonogashira couplings; bromine enables further functionalization.

- Comparison: The cyclopropenyl group in the target compound offers greater strain-driven reactivity (e.g., ring-opening reactions) compared to linear alkynes. However, (3-Bromo-1-propynyl)benzene is more soluble in nonpolar solvents (~75% in toluene) .

Research Findings and Hypotheses

- Catalytic Efficiency: Bromo(dichloro)palladium’s halogen ligands may favor oxidative addition steps in C–X bond activation, but the absence of stabilizing phosphine ligands could limit turnover numbers compared to Pd(dppf)Cl₂ .

- Toxicity Profile : Palladium complexes are generally more toxic than simple halobenzenes due to heavy metal content. Environmental studies report stringent limits for bromo/chloro aromatics (0.2 ppm), but Pd complexes require specialized disposal protocols .

Biological Activity

Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene, a palladium complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a palladium center coordinated with bromo and dichloro ligands, alongside a cyclopropenyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.

Chemical Structure

The chemical formula for this compound is . The structural representation highlights the coordination of the palladium atom with halogen ligands and an organic ligand derived from diphenylcyclopropene.

Synthesis

The synthesis of this compound typically involves the reaction of palladium salts with appropriate organic ligands under controlled conditions. Various synthetic routes have been explored, including reactions involving thiosemicarbazones and other organometallic precursors that yield palladium complexes with enhanced biological properties .

Cytotoxicity

Recent studies have indicated that palladium complexes exhibit significant cytotoxic activity against various human tumor cell lines. For instance, research has shown that complexes similar to Bromo(dichloro)palladium display promising results in inhibiting the growth of cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cellular processes critical for tumor survival .

Antimicrobial Properties

Additionally, palladium complexes have been evaluated for their antimicrobial properties. Preliminary investigations suggest that Bromo(dichloro)palladium may possess inhibitory effects against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved .

Case Studies

- Cytotoxic Activity Against Tumor Cells :

- Antimicrobial Activity :

Data Table: Biological Activity Summary

Research Findings

Research has consistently shown that the biological activity of palladium complexes is influenced by their ligands and structural characteristics. The presence of halogens like bromine and chlorine enhances their reactivity and interaction with biological targets. Ongoing research aims to optimize these compounds for greater efficacy and reduced toxicity in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.